Trioctylphosphine
Description
Historical Overview of Trioctylphosphine Research
The synthesis of trialkylphosphines and their corresponding oxides has been established for a considerable time, with early methods often relying on the reaction of Grignard reagents with phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃). However, specific research and documentation concerning this compound itself became more prominent in the latter part of the 20th century.
A notable method for the synthesis of this compound was detailed in a patent from the early 1990s. This process involved the reaction of octene-1 with phosphine (B1218219) in the presence of an azo initiator, a method that also provided a route to its oxidized form, this compound oxide (TOPO). google.com While TOPO had been recognized earlier for its utility in applications such as the solvent extraction of metals, this period marked a more focused interest in the synthesis and properties of this compound itself.
The major catalyst for the surge in academic interest in this compound was the burgeoning field of nanoscience and nanotechnology in the 1990s. Researchers developing methods for the synthesis of colloidal semiconductor nanocrystals, or quantum dots, found TOP to be an exceptionally useful compound. Its high boiling point and coordinating ability made it an ideal solvent and stabilizing agent for high-temperature nanocrystal growth, a role that continues to define its importance in academic research today.
Significance and Scope of this compound in Contemporary Chemistry
The significance of this compound in modern chemical research is extensive, primarily centered on its role in the synthesis of advanced materials. It serves multiple functions, often simultaneously, within a single chemical process.
Stabilizing Agent and Solvent in Nanocrystal Synthesis: this compound is widely employed as a high-boiling-point coordinating solvent and capping ligand in the synthesis of a diverse range of nanoparticles. nih.gov Its long alkyl chains provide steric stabilization, preventing the aggregation of nanocrystals during their growth and processing. This function is critical for producing monodisperse nanoparticles with well-defined sizes and shapes, which is essential for their application in electronics and optics. mdpi.comnih.gov For instance, TOP is instrumental in synthesizing perovskite nanocrystals, where it can act as both a surface ligand and a solvent, enhancing the material's stability and photoluminescence quantum yield. acs.orgrsc.orgmdpi.com
Phosphorus Source for Metal Phosphides: A pivotal application of this compound is its use as a phosphorus source for the synthesis of transition metal phosphide (B1233454) (TMP) nanoparticles. chemrxiv.orgresearchgate.net This method provides a solution-phase route to materials like nickel phosphide (Ni₂P), cobalt phosphide (CoP), and iron phosphide (FeP) at relatively moderate temperatures (typically around 300-370 °C). acs.orgcsic.esnih.govcapes.gov.br In these reactions, TOP decomposes to provide the phosphorus required to convert a metal precursor into a metal phosphide. This approach has proven to be a versatile strategy for producing a wide array of TMP nanocrystals, which are of significant interest for their catalytic properties. nih.govcapes.gov.br
The table below summarizes research findings on the synthesis of various metal phosphide nanoparticles using this compound as the phosphorus source.
| Metal Precursor | Target Metal Phosphide | Synthesis Temperature (°C) | Key Findings & Reference |
| Ni(acac)₂ | Amorphous Ni₇₀P₃₀, Ni₁₂P₅, Ni₂P, Ni₅P₄ | 215 - 300 | The ratio of TOP to the nickel precursor controls the phosphorus incorporation rate and the final phase of the nickel phosphide nanoparticles. acs.orgnih.gov |
| CoCl₂ | CoP | ~275 - 305 | Acylphosphines were found to be more reactive than TOP, but TOP is a well-established precursor for cobalt phosphide synthesis. chemrxiv.org |
| Fe(acac)₃ | FeP | 360 | TOP serves as the phosphorus source, solvent, and stabilizer in the synthesis of FeP nanoparticles. researchgate.net |
| Cu₂S Nanocrystals | Cu₃P | >300 | Early reports demonstrated the phosphidization of pre-formed copper-based nanocrystals using TOP at high temperatures. researchgate.net |
Precursor to Other Reagents: this compound is also a key starting material for other important chemical reagents. It readily reacts with elemental selenium to form this compound selenide (B1212193) (TOPSe), a primary selenium source used in the synthesis of selenide-based quantum dots like cadmium selenide (CdSe) and lead selenide (PbSe). rsc.org Similarly, it can be oxidized to form this compound oxide (TOPO), another crucial ligand and solvent in nanoparticle synthesis.
Fundamental Academic Perspectives on this compound
From a fundamental chemical standpoint, the utility of this compound is understood through its electronic and steric properties as a ligand, as well as its behavior as a coordinating solvent.
Electronic and Steric Properties: As a tertiary phosphine with three alkyl groups, this compound is a strong σ-donating ligand. The electron-donating nature of the octyl chains increases the electron density on the phosphorus atom, enhancing its ability to coordinate to metal centers. This strong donor character influences the reactivity of the metal complexes it forms. For example, in cation exchange reactions for synthesizing CuFeS₂ nanoparticles, the strong donating ability of TOP, as quantified by Tolman's electronic parameter (TEP), favors the formation of the thermodynamic chalcopyrite phase. vanderbilt.eduacs.org
The steric bulk of a phosphine ligand is quantified by its Tolman cone angle (θ). This angle provides a measure of the physical space the ligand occupies around a metal center. wikipedia.orglibretexts.org The significant steric hindrance provided by the three long octyl chains is a defining feature of TOP.
The table below presents key physical and electronic properties of this compound.
| Property | Value / Description | Reference |
| Chemical Formula | C₂₄H₅₁P | |
| Molar Mass | 370.64 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Tolman Cone Angle (θ) | 132° | uu.nl |
| Electronic Character | Strong σ-donor; weak π-acceptor | vanderbilt.eduuu.nl |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water |
The combination of strong σ-donation and significant steric bulk allows TOP to effectively stabilize metal precursors and growing nanoparticles in solution. nih.govnih.gov
Role as a Coordinating Solvent: In many high-temperature synthesis procedures, particularly for nanocrystals, this compound serves not just as a ligand but as the reaction medium itself. mdpi.comaip.org Its high boiling point (284-291 °C at 50 mmHg) allows for the high reaction temperatures necessary to overcome kinetic barriers and promote crystal growth. As a coordinating solvent, it actively participates in the reaction by solvating metal precursors and influencing the kinetics of nucleation and growth. nih.govaip.org The interaction between TOP and the surface of a growing nanocrystal is dynamic and crucial for controlling the final particle size, shape, and surface chemistry. nih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
trioctylphosphane | |
|---|---|---|
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InChI |
InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
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InChI Key |
RMZAYIKUYWXQPB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC | |
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Molecular Formula |
C24H51P | |
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DSSTOX Substance ID |
DTXSID9063582 | |
| Record name | Phosphine, trioctyl- | |
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Molecular Weight |
370.6 g/mol | |
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Physical Description |
Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |
| Record name | Phosphine, trioctyl- | |
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CAS No. |
4731-53-7 | |
| Record name | Trioctylphosphine | |
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Synthetic Methodologies and Precursor Chemistry of Trioctylphosphine
Established Synthetic Pathways for Trioctylphosphine
The synthesis of this compound is most commonly achieved through the alkylation of phosphorus trichloride (B1173362). This well-established method involves reacting phosphorus trichloride with an octyl precursor, such as octanol (B41247) or octyl halides, in the presence of a base. smolecule.com To prevent the oxidation of the phosphine (B1218219) product, these reactions are typically carried out under an inert atmosphere, for example, using argon or nitrogen gas. smolecule.com
Another established route involves the use of Grignard reagents. The reaction of phosphorus trichloride with organomagnesium compounds like dioctylmagnesium (B3369642) can yield this compound with high purity. smolecule.com This method, similar to the alkylation of phosphorus trichloride, requires controlled conditions to ensure the desired product is obtained efficiently.
Alkylation of Phosphorus Trichloride in this compound Synthesis
The alkylation of phosphorus trichloride (PCl₃) stands as a primary and versatile method for synthesizing this compound. wikipedia.orgwikipedia.org This reaction can be performed using various alkylating agents, including Grignard reagents and organolithium compounds. wikipedia.org For instance, the reaction of PCl₃ with Grignard reagents is a common approach for preparing triorganophosphines like triphenylphosphine (B44618) and, by extension, this compound. wikipedia.org
The reaction conditions, such as the choice of solvent and temperature, can be tailored to control the degree of alkylation. Under specific conditions, it is possible to achieve less substituted products, such as chlorodiisopropylphosphine, by using bulky alkyl groups. wikipedia.org This highlights the importance of precise control over the reaction parameters to selectively synthesize the desired this compound.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. mdpi.commdpi.com While traditional methods for this compound synthesis often involve hazardous reagents and solvents, research is moving towards greener alternatives. tandfonline.com
One area of focus is the use of less toxic and more sustainable precursors and solvents. For example, efforts have been made to replace pyrophoric and volatile reagents with safer alternatives. researchgate.net Additionally, the development of phosphine-free synthesis routes for nanomaterials, where this compound is often used, points towards a broader trend of reducing reliance on hazardous phosphorus compounds. tandfonline.com The use of ionic liquids as recyclable solvents is also being explored as a greener alternative in related syntheses. rsc.org
Investigation of High-Purity this compound Preparation
The preparation of high-purity this compound is crucial for its applications, particularly in the synthesis of high-quality quantum dots and other nanomaterials. taylorandfrancis.com Impurities in this compound can significantly impact the properties and performance of the resulting nanoparticles.
Methods to achieve high purity often involve careful control of the synthesis reaction and subsequent purification steps. For instance, the reaction of dioctylmagnesium with phosphorus trichloride is noted for producing high-purity this compound. smolecule.com Post-synthesis purification techniques, such as distillation under reduced pressure, are essential to remove any unreacted starting materials or byproducts. The synthesis of related high-purity phosphine oxides often involves multi-step procedures with high yields, suggesting that similar strategies can be applied to obtain pure this compound. google.comgoogle.com
Novel Precursors and Alternative Synthetic Strategies for this compound
Research into novel precursors and alternative synthetic strategies for this compound and related organophosphorus compounds is an active area of investigation. One innovative approach involves the use of sodium hypophosphite as a starting material. google.comgoogle.com This method proceeds through a series of reactions including octene addition, trichlorosilane (B8805176) reduction, and subsequent hydrolysis or alcoholysis to produce this compound oxide, which can then be reduced to this compound. google.comgoogle.com This pathway is notable for its high yield and the use of readily available starting materials. google.com
Alternative phosphorus precursors are also being explored. For instance, aminophosphines have been successfully used as a less hazardous phosphorus source for the synthesis of indium phosphide (B1233454) nanowires, indicating their potential as precursors for other organophosphorus compounds like this compound. rsc.org Furthermore, the development of phosphine-free precursors for selenium and tellurium in nanoparticle synthesis highlights the ongoing search for safer and more efficient synthetic routes that could be adapted for phosphorus compounds. rsc.orgnih.gov
Coordination Chemistry of Trioctylphosphine
Trioctylphosphine as a Ligand in Metal Complexation
This compound (TOP) is an organophosphorus compound widely utilized as a ligand in coordination chemistry. cymitquimica.com Its primary function is to bind to metal centers, thereby forming stable coordination complexes. This coordination occurs through the donation of the lone pair of electrons on the phosphorus atom to a vacant orbital of the metal. TOP is particularly significant in the synthesis of semiconductor nanocrystals, such as quantum dots, where it can act as a solvent, a capping agent to control particle growth, and a reagent. ontosight.ai For example, in the production of cadmium selenide (B1212193) (CdSe) nanocrystals, this compound is employed to dissolve selenium, forming a this compound selenide complex that subsequently reacts with a cadmium precursor. ontosight.aisci-hub.se
The coordination of this compound to the surface of developing nanocrystals is a dynamic process characterized by the continuous attachment and detachment of the ligands. taylorandfrancis.com This equilibrium is a determining factor in the final size, shape, and surface characteristics of the nanomaterials. The presence of the long octyl chains imparts solubility in nonpolar solvents, a crucial property for the solution-based synthesis of many nanomaterials. cymitquimica.com
Electronic and Steric Properties of this compound Ligands
The efficacy of this compound as a ligand is determined by its distinct electronic and steric characteristics. These properties are fundamental in influencing the stability, reactivity, and geometry of the metal complexes it forms. sigmaaldrich.com
From an electronic standpoint, TOP is classified as a strong σ-donor. The three electron-donating octyl groups enhance the electron density on the phosphorus atom, thereby increasing its Lewis basicity and its capacity to form robust bonds with metal ions.
In terms of sterics, the three extensive octyl chains of this compound create considerable bulk around the central phosphorus atom. This steric hindrance is instrumental in controlling the coordination number of the metal center, typically favoring lower coordination numbers. This bulkiness also provides a protective layer around nanocrystals, which helps to prevent aggregation and enhances the stability of the colloidal suspension.
Quantitative Characterization of Electronic Effects (e.g., Tolman Electronic Parameter, Molecular Electrostatic Potential Minimum)
The electronic influence of phosphine (B1218219) ligands can be quantified using specific parameters. A prominent metric is the Tolman electronic parameter (TEP), which is determined from the A1 C-O stretching frequency of a [LNi(CO)₃] complex, where L represents the phosphine ligand. wikipedia.org A lower TEP value signifies a more electron-donating ligand. wikipedia.org There is a clear linear correlation between the electron donation strength and the resulting product phase composition in certain nanoparticle syntheses. vanderbilt.edu
Another method for quantifying the electronic nature of a ligand is through the computation of the molecular electrostatic potential (MEP) minimum (Vmin) at the phosphorus atom. This value, corresponding to the lone pair region, serves as an indicator of the ligand's nucleophilicity. nih.govnih.gov A more negative Vmin is indicative of a stronger electron-donating capability. nih.gov
| Parameter | Description |
| Tolman Electronic Parameter (TEP) | A quantitative measure of a ligand's electron-donating or withdrawing ability, determined by the C-O vibrational frequency in a nickel-carbonyl complex. wikipedia.org |
| Molecular Electrostatic Potential (MEP) Minimum (Vmin) | A calculated value that reflects the nucleophilicity of the ligand, with more negative values indicating stronger electron donation. nih.govnih.gov |
Formation of Stable Complexes with Metal Ions
This compound is known to form stable complexes with a diverse array of metal ions, especially with transition and post-transition metals. ontosight.ai The stability of these complexes is primarily due to the strong σ-bond established between the electron-rich phosphorus atom of TOP and the electron-accepting metal center.
Metals such as cadmium (Cd), zinc (Zn), and lead (Pb) are known to form stable complexes with this compound, which is particularly relevant in the synthesis of semiconductor nanocrystals. ontosight.ai In these processes, TOP can coordinate with the metal precursor or directly onto the surface of the growing nanocrystal. The formation of these complexes is typically an equilibrium process, with stability being influenced by factors like temperature, the solvent used, and the presence of other coordinating molecules. The long alkyl chains of TOP further enhance the stability of these complexes in nonpolar environments through van der Waals interactions.
This compound in Liquid Coordination Complexes (LCCs)
Liquid Coordination Complexes (LCCs) are a class of materials formed by dissolving a metal salt in an excess of a liquid ligand, resulting in a liquid at ambient temperatures. This compound is a suitable ligand for creating LCCs due to its liquid state over a broad temperature range and its strong coordinating properties. rsc.orgdntb.gov.ua
Synthesis of this compound-based LCCs
The synthesis of LCCs based on this compound is generally a straightforward process. It involves the direct dissolution of a metal salt, such as various metal chlorides (e.g., AlCl₃, GaCl₃, InCl₃), in this compound, often with gentle heating to promote the formation of the complex. rsc.orgresearchgate.net The resulting liquid is a complex mixture of coordinated species in which the metal ions are surrounded by one or more this compound ligands. rsc.org The specific stoichiometry of the dominant complex can be influenced by the ratio of metal to ligand and the particular metal salt used. rsc.org
Lewis Acidity of this compound-based LCCs
A key characteristic of this compound-based LCCs is their Lewis acidity, which stems from the coordinated metal center's ability to accept additional electron pairs. This property is crucial for their application in catalysis. rsc.orgresearchgate.net The Lewis acidity of these systems can be quantified using methods like the Gutmann-Beckett method, which employs ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide as a probe molecule. rsc.orgresearchgate.net
The Lewis acidity of these LCCs can be adjusted by altering the metal salt or the metal-to-ligand ratio, making them highly tunable for various catalytic purposes. rsc.orgresearchgate.net
Trioctylphosphine in Catalysis
Role of Trioctylphosphine as a Ligand in Various Catalytic Processes
This compound, with the chemical formula P(C₈H₁₇)₃, is a versatile ligand in the realm of catalysis. wikipedia.org Ligands are crucial components of catalytic systems as they bind to the central metal atom, thereby stabilizing it and modulating its catalytic activity. The effectiveness of a phosphine (B1218219) ligand like this compound is often attributed to its electronic and steric properties. tcichemicals.com
Electron-rich ligands can enhance the rate of oxidative addition in a catalytic cycle, a key step in many cross-coupling reactions. tcichemicals.com The long alkyl chains of this compound contribute to its electron-donating nature. Furthermore, the steric bulk of the octyl groups can influence the coordination environment around the metal center, which in turn affects the selectivity of the reaction. researchgate.net This steric hindrance can promote reductive elimination, another critical step in many catalytic cycles. tcichemicals.com
This compound is particularly noted for its use with transition metal catalysts, such as those based on palladium, rhodium, and iridium. tcichemicals.com It is suitable for a wide array of cross-coupling reactions, including but not limited to the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions. krackeler.com Beyond cross-coupling, it also finds application as a stabilizing agent for nanoparticles and in the synthesis of quantum dots, where it can act as a capping ligand. acs.orgresearchgate.net
This compound in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.gr this compound serves as a valuable ligand in many of these processes.
Buchwald-Hartwig Cross-Coupling Reaction
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound is a suitable ligand for this reaction, facilitating the palladium-catalyzed coupling of amines with aryl halides or triflates. yorlab.co.uk The electron-rich nature of this compound promotes the oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Palladium catalysts are commonly employed, and the choice of ligand is critical for the reaction's success. This compound can be utilized as a ligand in Heck reactions, influencing the catalyst's activity and stability. krackeler.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org this compound is an effective ligand for this reaction. scilit.com Its presence can enhance the catalytic activity and influence the yield of the desired product. For instance, studies on Ni/Pd core/shell nanoparticles have shown their use in Suzuki-Miyaura cross-coupling reactions with this compound as a capping agent. duke.edu
Table 1: Overview of this compound in Cross-Coupling Reactions
| Cross-Coupling Reaction | Role of this compound | Metal Catalyst | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Ligand | Palladium | , yorlab.co.uk |
| Heck | Ligand | Palladium | , krackeler.com |
| Suzuki-Miyaura | Ligand/Capping Agent | Palladium, Nickel | , scilit.com, duke.edu |
This compound as a Catalyst in Polymerization Reactions
This compound and its derivatives can also play a role in polymerization reactions. In some cases, it can act as a catalyst or a co-catalyst, influencing the polymerization process. For example, triphenylphosphine (B44618), a related phosphine, has been used as a catalyst for the reversible chain-transfer catalyzed polymerization (RTCP) of styrene (B11656) and methyl methacrylate. rsc.org
In the context of producing poly(3-hydroxybutyrate) (P3HB), a biodegradable polymer, the use of neutral donor ligands like this compound oxide (TOPO), the oxidized form of this compound, has been shown to increase the reactivity and isoselectivity of the lanthanum catalyst used in the ring-opening polymerization of rac-β-butyrolactone. rsc.org While not directly this compound, this highlights the catalytic role of closely related phosphine derivatives in polymerization.
This compound in Alcohol Dehydrogenation Reactions
Alcohol dehydrogenation is an important oxidation reaction in organic synthesis. researchgate.net While a direct catalytic role for this compound in this reaction is less commonly cited than for its oxide, related phosphine ligands are integral to many catalytic systems for this transformation. For instance, ruthenium complexes with phosphine ligands are known to catalyze the dehydrogenation of alcohols. mdpi.com
Green Catalytic Approaches Utilizing this compound
The application of this compound (TOP) and its oxide (TOPO) in green catalysis is multifaceted, addressing key sustainability goals such as waste reduction, use of safer solvents, and catalyst recyclability.
One prominent green strategy involves the use of this compound oxide in the formulation of Hydrophobic Deep Eutectic Solvents (HDESs). mdpi.comresearchgate.net These solvents are considered green alternatives to conventional volatile organic compounds due to their low toxicity, biodegradability, and high boiling points. nih.govmdpi.com TOPO, when combined with various hydrogen bond donors (HBDs), forms liquids that can act as both the solvent and an extractant, eliminating the need for traditional diluents like kerosene (B1165875). researchgate.net This is particularly useful in solvent extraction processes for metal ions. researchgate.netresearchgate.net Research has shown that TOPO-based HDESs are effective for extracting valuable elements such as rare earths and platinum. researchgate.netscientific.net
Table 1: Examples of this compound Oxide (TOPO)-Based Deep Eutectic Solvents (DES)
| Hydrogen Bond Donor (HBD) | Application | Reference |
|---|---|---|
| Decanoic acid | Solvent extraction of Europium(III) from nitric acid solutions. | researchgate.net |
| Malonic acid | Extraction of gallium from acidic chloride feedstock. | researchgate.net |
| Levulinic acid | Formation of a thermally stable DES. | researchgate.net |
| N-didodecylammonium chloride | Developed as a green HDES. | mdpi.com |
Another key area is the development of recyclable catalysts. This compound is used as a stabilizing ligand for palladium nanoparticles supported on carbon. researchgate.net These nanocatalysts have demonstrated high efficiency in Suzuki-Miyaura coupling reactions conducted in aqueous media, a much greener solvent than traditional organic solvents. The catalysts can be recovered and reused multiple times with minimal loss of activity. researchgate.net Furthermore, this compound oxide is employed as an extractant in solvent extraction methods to recover and recycle valuable metals like vanadium and tungsten from spent industrial catalysts. nih.gov
Table 2: Research on Recyclable Catalytic Systems Involving this compound
| Catalytic System | Role of this compound/TOPO | Green Aspect | Research Finding | Reference |
|---|---|---|---|---|
| Palladium Nanoparticles on Oxidized Carbon Support | Stabilizing ligand for Pd NPs. | Catalysis in aqueous media; catalyst is recyclable. | Found to be among the most active catalysts for aqueous oxidation of benzyl (B1604629) alcohol and hydrogenation of furfural. | researchgate.net |
| Solvent Extraction for Spent SCR Catalysts | TOPO is used as an extractant. | Recycling of valuable and heavy metals from industrial waste. | Used to purify or separate Vanadium (V) and Tungsten (W) components from leach solutions. | nih.gov |
| Liquid-Liquid Extraction of Platinum | TOPO in toluene (B28343) is used as the extractant. | Recovery of precious metals from spent commercial catalysts. | Up to 90% of platinum was extracted from spent catalysts. | scientific.net |
This compound also serves as a critical reagent in the synthesis of advanced materials for green energy applications. It is used as a phosphorus source for creating transition metal phosphides, which are effective catalysts in various reactions. capes.gov.br For instance, nickel phosphide (B1233454) catalysts synthesized using this compound are used for the hydrodeoxygenation of waste oils to produce green diesel. mdpi.com In another application, this compound oxide assists in the fabrication of phosphorus-incorporated nanostructured carbon nitride, a material used for photoelectrochemical water splitting to produce hydrogen, a clean fuel. acs.org
Table 3: Detailed Research Findings in Green Catalysis Utilizing this compound
| Catalytic Process | Role of this compound | Substrate/Reactant | Product | Significance | Reference |
|---|---|---|---|---|---|
| Hydrodeoxygenation (HDO) of Waste Oils | Phosphorus precursor for synthesizing silica-supported Ni₂P catalyst. | Waste oils (e.g., bio-oil) | Green diesel | Upgrading of bio-oil into a renewable fuel by catalytic oxygen removal. | mdpi.com |
| Photoelectrochemical Water Splitting | TOPO is used as a dopant precursor. | Water | Hydrogen and Oxygen | Demonstrates a cost-effective way to produce hydrogen without a cocatalyst. | acs.org |
| Appel Reaction Variant | Used in catalytic amounts. | Alcohols | Alkyl chlorides | The reaction requires no additional solvent. | acs.org |
| Synthesis of Cobalt Phosphide (CoP) Electrocatalysts | Phosphide source. | Cobalt precursor | CoP-based catalysts | Efficient for the hydrogen evolution reaction (HER) in acidic aqueous solutions. | rsc.org |
Finally, the use of this compound in ionic liquids, another class of green solvents, has been explored for the extraction of radioactive elements like uranium from aqueous solutions. researchgate.net The combination of TOPO with the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showed significantly higher extraction efficiency compared to conventional organic solvents. researchgate.net
Trioctylphosphine in Nanomaterials Synthesis
Trioctylphosphine as a Capping Agent in Nanoparticle Synthesis
This compound is widely utilized as a capping agent in the colloidal synthesis of nanoparticles. rsc.org Capping agents are crucial for controlling the growth and providing stability to the nanocrystals as they form. nih.gov The effectiveness of a capping agent is determined by its ability to dynamically attach and detach from the nanoparticle surface, thereby influencing the growth rate and final structure of the particles. nih.gov
Role in Stabilizing Nanocrystals
The primary function of this compound as a capping agent is to passivate the surface of newly formed nanocrystals, preventing their aggregation and ensuring colloidal stability. nih.govresearchgate.net The phosphorus atom in TOP possesses a lone pair of electrons that can coordinate to the surface of the nanocrystals. researchgate.net This interaction creates a protective layer that sterically hinders the nanoparticles from coming into close contact and fusing, which would otherwise lead to uncontrolled growth and precipitation from the solution.
In the synthesis of various nanoparticles, such as nickel (Ni) and cobalt oxide (CoO), TOP has been shown to be effective in controlling particle size and morphology. nih.govresearchgate.net For instance, in the synthesis of Ni nanoparticles, an increase in the TOP/Ni ratio leads to a decrease in particle size. nih.gov This is because a higher concentration of the capping agent provides more complete surface coverage, effectively halting the growth process at an earlier stage.
| Nanoparticle | Role of this compound | Effect on Stability |
| Copper Chalcogenides | Capping agent, solvent, reducing agent | Enhances colloidal stabilization nih.govresearchgate.net |
| Nickel (Ni) | Capping agent | Prevents aggregation, controls size nih.gov |
| Cobalt Oxide (CoO) | Capping agent | Influences crystallite size researchgate.net |
Influence on Nanoparticle Growth and Morphology
The concentration and reactivity of this compound significantly influence the growth kinetics and the resulting morphology of the nanoparticles. The rate at which TOP molecules attach to and detach from the nanocrystal surface dictates the availability of active sites for monomer addition, thereby controlling the growth rate. nih.gov
Research has shown that TOP can influence the shape of nanoparticles. For example, in the synthesis of ZnO nanoparticles, the addition of TOP can lead to the formation of tadpole-like particles instead of quasi-spherical ones. researchgate.net Similarly, in the synthesis of copper chalcogenide nanoparticles, TOP, when compared to other capping agents like oleylamine (B85491), can result in different morphologies and crystallinities due to its distinct binding affinity. nih.govresearchgate.net Furthermore, in the synthesis of nickel phosphide (B1233454) nanoparticles, the ratio of TOP to the nickel precursor is a critical factor in determining the phase and size of the resulting nanoparticles. acs.org
This compound in Quantum Dot (QD) Synthesis
This compound plays a particularly crucial role in the synthesis of semiconductor nanocrystals known as quantum dots (QDs). nih.govrsc.org Its functions in QD synthesis are multifaceted, acting as a solvent, a stabilizer, and a precursor for one of the constituent elements. nih.govrsc.orgsigmaaldrich.com
This compound as a Solvent and Stabilizer in QD Synthesis
Due to its high boiling point and ability to dissolve a wide range of precursors, this compound is often used as a high-temperature solvent in the synthesis of QDs. nih.govsyensqo.com For instance, in the preparation of CdSe QDs, cadmium oxide can be dissolved in a mixture of this compound oxide (TOPO) and TOP, which act as both solvent and capping agent. sigmaaldrich.com
As a stabilizer, TOP prevents the aggregation of QDs during their growth at high temperatures. acs.org It modulates the growth of QDs by suppressing the growth rate and increasing their solubility. acs.orgfigshare.com The impact of TOP can vary depending on the other ligands present in the reaction, such as the length of fatty acids used. acs.orgfigshare.com For shorter chain acids, TOP's primary effect is to suppress the growth rate, while for longer chain acids, its influence on solubility becomes more significant. acs.org
This compound Selenide (B1212193) (TOPSe) as a Precursor for QDs
One of the most critical applications of this compound in QD synthesis is its use in preparing a selenium precursor, this compound selenide (TOPSe). rsc.org Elemental selenium is dissolved in TOP to form a stable, soluble source of selenium that can be injected into a hot solution of a metal precursor to initiate the nucleation and growth of metal selenide QDs. nih.gov
Interestingly, research has revealed that highly purified TOPSe is surprisingly unreactive with metal carboxylates and is incapable of nucleating QDs on its own. nih.govfrontiersin.org The actual reactive species responsible for QD nucleation are secondary phosphines, which are often present as impurities in commercial-grade this compound. nih.govfrontiersin.org These secondary phosphines react with selenium to form a more reactive precursor that facilitates the formation of QDs. nih.gov Despite this, the preparation of TOPSe remains a common and practical method for introducing selenium in QD synthesis. rsc.orgnih.gov
| Quantum Dot Type | Precursors | Role of this compound |
| CdSe | Cadmium oxide, TOPSe | Solvent, stabilizer, selenium precursor preparation sigmaaldrich.com |
| PbSe | Lead salts, TOPSe | Selenium precursor preparation (with secondary phosphine (B1218219) impurities) nih.govfrontiersin.org |
| InP | Indium precursors, TOP | Phosphorus source researchgate.net |
| HgTe | Mercury precursors, Tellurium precursor | Solvent for tellurium precursor rsc.org |
Influence of this compound on Colloidal and Emission Stability of Quantum Dots
The presence of this compound on the surface of quantum dots significantly influences their long-term colloidal and photoluminescent stability. The TOP molecules act as surface ligands, passivating surface defects that can act as non-radiative recombination centers, thereby enhancing the quantum yield of the QDs. nih.gov
In the case of perovskite nanocrystals (PNCs), this compound has been shown to improve their stability. acs.orgacs.org It can participate in the formation of tightly bound surface ligands that protect the nanocrystals from degradation, even in the presence of polar solvents. acs.orgresearchgate.net For example, in the synthesis of Sb-alloyed Cs2NaInCl6 PNCs, TOP contributes to the in-situ generation of reactive halide sources and forms part of the capping layer, leading to highly stable and brightly emitting nanocrystals. acs.orgacs.org Similarly, the use of this compound oxide (TOPO), a derivative of TOP, can passivate the surface of CH3NH3PbBr3 QDs, reducing surface defects and improving the performance and stability of light-emitting diodes (LEDs) fabricated from these materials. nih.gov
This compound-mediated Synthesis and Purification of Perovskite Nanocrystals
This compound (TOP) plays a significant role in the synthesis and purification of certain perovskite nanocrystals (PNCs), contributing to their stability and optical properties. Research has demonstrated a TOP-mediated hot injection method for producing antimony (Sb)-alloyed Cs₂NaInCl₆ double perovskite nanocrystals. acs.org In a typical synthesis, precursors including cesium carbonate, indium(III) acetate, and antimony oleate (B1233923) are dissolved in a mixture of oleic acid (OA), oleylamine (OLA), and octadecene. The injection of TOP into this hot mixture is a key step before the reaction temperature is raised to initiate nanocrystal formation. acs.org
The use of TOP is crucial for achieving excellent colloidal and photostability in the resulting nanocrystals. acs.org Perovskite nanocrystals synthesized via traditional routes often suffer from poor colloidal stability because the surface capping ligands can be lost during the necessary purification steps, which typically involve washing with an antisolvent. acs.org However, the introduction of TOP in the synthesis and purification process for Sb-alloyed Cs₂NaInCl₆ PNCs results in nanocrystals that, when dispersed in toluene (B28343), exhibit remarkable long-term colloidal stability under ambient conditions. acs.org Nuclear magnetic resonance (NMR) spectroscopy studies have helped to elucidate the role of TOP, revealing its part in the reaction mechanism during the nucleation and growth of the crystals. acs.org The use of branched ligands like TOP has been shown to improve nanocrystal stability through strong steric effects and robust binding to the nanocrystal surface. rsc.org
Table 1: Synthesis Parameters for Sb-alloyed Cs₂NaInCl₆ Perovskite Nanocrystals
| Parameter | Details |
| Synthesis Method | Hot Injection |
| Key Reagent | This compound (TOP) |
| Precursors | Cesium carbonate, Indium(III) acetate, Antimony oleate |
| Solvents/Ligands | Oleic acid (OA), Oleylamine (OLA), 1-Octadecene |
| Injection Temperature | 110 °C (for TOP injection) |
| Reaction Temperature | 140 °C |
| Observed Benefit | Enhanced colloidal and photostability |
This compound in Metal Nanoparticle Synthesis
This compound is a versatile reagent in the synthesis of metal nanoparticles, where it often functions as a capping ligand or surfactant. rsc.orgrsc.org The presence of capping ligands is critical as they adsorb to the surface of the nanoparticles, controlling their growth, preventing aggregation, and determining their stability and dispersibility in various solvents. nih.gov
In the synthesis of palladium (Pd) nanoparticles, for instance, TOP's role as a capping ligand has been investigated in detail. Mechanistic studies using in-situ Small-Angle X-ray Scattering (SAXS) have shown that the kinetics of Pd-TOP binding to both the metal precursor and the particle surface are essential for controlling the final particle size and concentration. nih.gov This ligand-based kinetic model demonstrates that the nucleation and growth phases of Pd nanoparticles can overlap, which contrasts with the traditional LaMer model. nih.gov
Similarly, in the synthesis of nickel (Ni) nanoparticles, TOP has been used in combination with other surfactants like oleylamine. rsc.org Fourier-transformed infra-red (FTIR) spectroscopy has confirmed the capping of TOP on the surface of the nickel nanoparticles. rsc.orgrsc.org The choice of surfactant, such as TOP, is a determining factor in the final characteristics of the synthesized nanoparticles. rsc.org
This compound as a Self-Assembly Inducer for Nanoparticles
Beyond its role as a stabilizer, this compound has been identified as a key inducer of self-assembly for certain nanoparticles. rsc.orgrsc.org This capability has been demonstrated in the synthesis of nickel nanoparticles. When TOP is used as the surfactant, either alone or in combination with oleylamine, it promotes the formation of monodispersed nanoparticles that spontaneously arrange into ordered, three-dimensional nanolattices without the need for external forces. rsc.orgresearchgate.net
In contrast, when other surfactants like triphenylphosphine (B44618) (TPP) or oleylamine are used individually, the resulting nickel nanoparticles are typically polydispersed and only form random agglomerates. rsc.orgresearchgate.net The unique ability of TOP to induce monodispersity and subsequent self-assembly is a significant finding. rsc.org This phenomenon is linked to the surface charge states of the nanoparticles. rsc.org Samples that form self-assembled nanolattices, produced using TOP, exhibit the narrowest zeta potential (ζ) base-widths, indicating a uniform surface charge, which is a critical factor for ordered assembly. rsc.orgresearchgate.net
Table 2: Effect of Surfactants on Nickel Nanoparticle Assembly
| Surfactant(s) Used | Particle Dispersity | Assembly Behavior |
| This compound (TOP) only | Monodispersed | Self-assembled nanolattice |
| TOP with Oleylamine (OA) | Monodispersed | Self-assembled nanolattice |
| Triphenylphosphine (TPP) only | Polydispersed | Random agglomeration |
| Oleylamine (OA) only | Polydispersed | Random agglomeration |
This compound in the Formation of Metal Phosphide Nanocrystals
A significant application of this compound in nanomaterials chemistry is its use as a phosphorus source for the synthesis of metal phosphide nanocrystals. researchgate.netcapes.gov.br This method provides a general and versatile strategy for producing a wide array of transition metal phosphides. researchgate.net The approach typically involves the reaction of pre-formed metal nanoparticles with TOP in a hot solvent at temperatures ranging from 290-360 °C. researchgate.net
This conversion strategy is effective for synthesizing phosphides of various transition metals, including those like rhodium (Rh₂P), palladium (PdP₂, Pd₅P₂), and gold (Au₂P₃), which had not been previously reported as unsupported nanocrystals. researchgate.net The process is not limited to nanoparticle precursors; bulk metal powders, foils, and wires can also be converted into their corresponding phosphides using this method. acs.orgcapes.gov.br The temperature, reaction time, and the amount of TOP are critical parameters that control the amount of available phosphorus, thereby determining the resulting phosphide phase (e.g., Ni₂P vs. Ni₁₂P₅). researchgate.net The underlying mechanism involves the catalytic cleavage of the carbon-phosphorus (C-P) bond in TOP by the metal surface atoms, which facilitates the diffusion of phosphorus into the metal. researchgate.net
This compound as a Phosphorus Source for Low-Temperature Conversion of Metals into Metal Phosphides
This compound serves as a general and highly effective phosphorus source for the conversion of various metals into metal phosphides at relatively low temperatures (below 370 °C). acs.orgcapes.gov.bracs.org This solution-mediated chemical conversion strategy offers a robust alternative to traditional high-temperature methods, which often require harsh conditions. acs.org The versatility of this approach allows for the phosphidation of metals in diverse forms, including nanocrystals, bulk powders, foils, wires, and even thin films. acs.orgcapes.gov.br
The reaction involves heating the metal precursor in the presence of TOP. For example, copper nanocrystals can be converted to copper phosphide (a mixture of CuP₂ and Cu₃P) by reacting with TOP at 320-370 °C. acs.orgacs.org Similarly, indium powder can be converted to indium phosphide (InP) by reacting with TOP at 325 °C. acs.orgacs.org This method represents a unified and powerful strategy for forming metal phosphides using readily available reagents and metal precursors. acs.org
Table 3: Examples of Metal Phosphide Synthesis using this compound
| Metal Precursor | Product(s) | Reaction Temperature | Reference |
| Copper (Cu) Nanocrystals | Cu₃P | 320 °C | acs.org |
| Copper (Cu) Powder | CuP₂ and Cu₃P | 370 °C | acs.orgacs.org |
| Indium (In) Powder | InP | 325 °C | acs.orgacs.org |
| Palladium (Pd) Powder | Pd₅P₂ and PdP₂ | 360 °C | acs.org |
| Nickel (Ni) Foil | Ni₂P | 300 °C | acs.org |
Trioctylphosphine in Solvent Extraction and Separation Science
Trioctylphosphine in Metal Extraction
The ability of this compound oxide to form stable complexes with a variety of metal ions has established it as a key reagent in several hydrometallurgical processes. It is often used synergistically with other extractants to enhance selectivity and extraction efficiency.
Recovery of Uranium from Wet Process Phosphoric Acid
A significant commercial application of this compound oxide is in the recovery of uranium from wet-process phosphoric acid (WPA), a byproduct of phosphate (B84403) fertilizer production. osti.govnih.govresearchgate.net WPA represents a substantial secondary source of uranium, typically containing 0.1-0.2 g/L of the element. iaea.org The most established and commercially operated method is the DEHPA-TOPO process, which utilizes a synergistic mixture of di(2-ethylhexyl) phosphoric acid (D2EHPA) and this compound oxide (TOPO) in a kerosene-based diluent. iaea.orgunb.cagct.com.tn This system is effective for extracting hexavalent uranium (U(VI)). iaea.orggct.com.tn
The extraction process is influenced by several factors, including the concentrations of the extractants, the phosphoric acid concentration, and the temperature. The synergistic combination of D2EHPA and TOPO is crucial for effective uranium extraction. osti.gov For instance, the uranium distribution coefficient increases with rising concentrations of both D2EHPA and TOPO. However, the extraction efficiency is inversely proportional to the phosphoric acid concentration; higher acidity reduces the uranium extraction coefficient. osti.govunb.ca Temperature also plays a critical role, with the extraction process being exothermic, meaning that lower temperatures favor higher extraction efficiency. osti.govunb.ca For example, cooling the acid from 60°C to 40°C can double the uranium extraction coefficient. dost.gov.ph A recovery rate of over 90% can be achieved in a multi-stage extraction setup. unb.caresearchgate.net
Table 1: Effect of Process Parameters on Uranium Extraction with D2EHPA-TOPO
| Parameter | Condition | Uranium Extraction Coefficient (D) | Uranium Recovery (%) | Reference |
| H₃PO₄ Concentration | 1.5 M | 185 | - | osti.gov |
| 3.3 M | 18 | - | osti.gov | |
| 5.3 M | 2.5 | - | osti.gov | |
| 6.0 M | 1.5 | - | osti.gov | |
| Temperature | 20°C | ~7 | - | osti.gov |
| 40°C | ~2 | - | osti.govdost.gov.ph | |
| 60°C | 1.0 | - | osti.gov | |
| D2EHPA Concentration | 0.1 M (at 1:4 TOPO ratio) | ~1 | - | osti.gov |
| 1.0 M (at 1:4 TOPO ratio) | ~30 | - | osti.gov | |
| TOPO Concentration | 0.38 M (TOPO only) | - | 4.4 | up.ac.za |
| Synergistic Mixture | 0.7M D2EHPA + 0.18M TOPO | - | 57 | up.ac.za |
| Process Optimization | 3-stage, 4:1 A:O ratio | 10.71 | 92.59 | researchgate.net |
Separation of Niobium from Tantalum
This compound oxide has been investigated for the separation of niobium (Nb) and tantalum (Ta), two elements that commonly occur together in nature and have very similar chemical properties, making their separation challenging. mdpi.cominrs.ca A process developed by GFE-Gesellschaft für Elektrometallurgie in Germany utilizes a 25% solution of TOPO in kerosene (B1165875) to extract niobium and tantalum from a crude solution. osti.gov The process involves extraction, washing with dilute sulfuric acid, and stripping with water. osti.gov Although this specific process has not been commercialized, TOPO has been studied as a component in various solvent systems for this separation. osti.govinrs.caajol.info
The separation factor (β), which is the ratio of the distribution coefficients of the two metals (D_Ta / D_Nb or D_Nb / D_Ta), is a key measure of the effectiveness of the separation. Research has explored various solvent systems, including those containing TOPO, to optimize this separation. For instance, studies have compared different extractants and have shown that the separation efficiency is highly dependent on the composition of the aqueous and organic phases. nih.govinrs.caencyclopedia.pub
Table 2: Separation Factors for Niobium and Tantalum in Various Systems
| Solvent System | Aqueous Phase | D_Ta | D_Nb | Separation Factor (β) | Reference |
| 4-MAcPh in Kerosene | 1 M H₂SO₄, 0.06 M HF | 45 | 0.8 | 56 (Ta/Nb) | ajol.info |
| 4-MAcPh in Kerosene | 6 M H₂SO₄, 0.06 M HF | 463 | 2 | >220 (Ta/Nb) | ajol.info |
| FIL in C₄mim·NTf₂ | 0.01 M HNO₃ | ~90 | ~1900 | ~20 (Nb/Ta) | nih.gov |
| FIL in C₈mim·NTf₂ | 2 M HNO₃ | - | - | ~49 (Nb/Ta) | nih.gov |
| ABS with K₂SO₄ | - | 1.22 | 0.72 | 0.59 (Ta/Nb) | encyclopedia.pub |
| ABS with KI | - | 0.40 | 0.42 | 1.05 (Ta/Nb) | encyclopedia.pub |
Extraction of Rare Earth Elements
This compound oxide is also utilized in the extraction and separation of rare earth elements (REEs). acs.orgatlantis-press.com It can be used alone or in synergistic combination with other extractants, such as chelating agents like diketones (e.g., 2-thenoyltrifluoroacetone) or as a component of hydrophobic deep eutectic solvents (HDES). researchgate.netacs.orgresearchgate.net The use of TOPO can enhance the selectivity of the extraction process, particularly for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs). researchgate.net
Research has shown that TOPO-based systems can achieve high extraction efficiencies for REEs. For example, a hydrophobic deep eutectic solvent composed of TOPO and propanol (B110389) demonstrated a 93.8% extraction efficiency for cerium(III). acs.org The effectiveness of the extraction is often dependent on the acidity of the aqueous phase and the specific REE. acs.orgresearchgate.net Generally, TOPO shows a preference for extracting HREEs over LREEs from sulfuric acid media. researchgate.net
Table 3: Extraction Efficiency of Rare Earth Elements using this compound Oxide and Other Extractants
| Extractant | REE Group | Element | Extraction Efficiency (%) | Reference |
| TOPO/Propanol HDES | LREE | Cerium(III) | 93.8 | acs.org |
| D2EHPA | HREE | Terbium | 36.2 | researchgate.net |
| HREE | Dysprosium | 55.0 | researchgate.net | |
| HREE | Erbium | 77.0 | researchgate.net | |
| HREE | Yttrium | 88.3 | researchgate.net | |
| LREE | La, Ce, Pr, Nd, Sm | < 5 | researchgate.net | |
| TOPO | HREE | Tb, Dy, Er, Y | < 22 | researchgate.net |
| LREE | La, Ce, Pr, Nd, Sm | < 15 | researchgate.net | |
| TOPO in Toluene (B28343) | - | Cobalt(II) | 90 (at 0.005M TOPO) | mdpi.com |
| TOPO in Toluene with KNO₃ | - | Cobalt(II) | 98.7 (at 0.2M KNO₃) | mdpi.com |
This compound in Organic Compound Extraction
The hydrogen-bonding capabilities of this compound oxide make it an effective extractant for various organic compounds, particularly carboxylic acids and other polar molecules, from aqueous solutions. osti.govd-nb.info
Extraction of Acetic Acid and Furfural
Table 4: Extraction Yield of Acetic Acid using this compound Oxide (TOPO)
| TOPO Concentration (in alkane) | pH | Temperature | Acetic Acid Extraction Yield (%) | Reference |
| - | < 3 | - | 76.0 (single stage) | iaea.orgacs.org |
| 37% (w/w) | 1 | 70°C | Effective | iaea.orgacs.org |
| - | 0.5 | 25°C | 69.87 | iaea.org |
| - | 0.6 | 25.8°C | 70.4 | iaea.org |
| 4:1 organic:aqueous ratio | - | - | 92.4 | iaea.org |
| - | 1.02 | 31.4°C | 71.7 | iaea.org |
| Varies | - | - | 50 - 81 | researchgate.net |
Extraction of Citric Acid from Fermentation Broths
This compound oxide has been identified as a potential extractant for recovering citric acid from fermentation broths. osti.govd-nb.info Traditional recovery methods can be complex and generate significant waste. Reactive extraction using TOPO offers a promising alternative. The effectiveness of the extraction depends on the solvent (diluent) used to dissolve the TOPO. Studies have shown that the distribution coefficient for citric acid is strongly dependent on the diluent, with extraction yields varying significantly. For example, the extraction yield of citric acid with TOPO ranged from 0.81% to 67.12% depending on the solvent used. While tertiary amines are also effective extractants, TOPO is considered more environmentally friendly due to its low water solubility and high stability. mdpi.com
Table 5: Extraction of Citric Acid using this compound Oxide (TOPO) in Various Solvents
| Extractant | Diluent | Distribution Coefficient (D) | Extraction Yield (%) | Reference |
| TOPO | Butanol | - | 67.12 | |
| TOPO | Decanol | - | 12.31 | |
| TOPO | Octanol (B41247) | - | 21.36 | |
| TOPO | Isoamyl alcohol | - | 42.15 | |
| TOPO | Octane | - | 0.81 | |
| TOPO | Decane | - | 1.02 | |
| TOPO | Methyl isobutyl ketone | - | 25.74 | |
| TOPO | Diisobutyl ketone | - | 11.23 | |
| Menthol/TOPO DES | - | - | ~38 (physical extraction) | d-nb.info |
Solvent Extraction of Catechin (B1668976)
The extraction of catechins, a group of polyphenolic compounds abundant in tea leaves and other plant materials, is of significant interest due to their antioxidant properties. Research into efficient and selective extraction methods has highlighted the utility of this compound Oxide (TOPO) as a powerful extractant.
A key study investigated the solvent extraction of catechin from an aqueous solution using TOPO dissolved in hexane (B92381) at 303 K. The findings elucidated a clear stoichiometric relationship in the extraction mechanism. It was determined that catechin is extracted by forming a specific complex with TOPO.
The extraction reaction proceeds as follows:
Catechin + 4 TOPO ⇌ Catechin(TOPO)₄
This equilibrium indicates that one molecule of catechin complexes with four molecules of TOPO. The formation of this stable complex is attributed to the hydrogen bonding between the hydroxyl groups of the catechin molecule and the phosphoryl group (P=O) of the TOPO molecules. The equilibrium constant (K) for this extraction was calculated to be 5.01 x 10⁴ [dm¹² mol⁻⁴], signifying a strong affinity and a favorable extraction process. nih.gov This method has also been demonstrated to be effective for removing catechol, a similar phenolic compound, with an 81% removal efficiency from certain industrial solutions. nih.gov
The table below summarizes the key parameters of this extraction process.
| Parameter | Value |
| Extractant | This compound Oxide (TOPO) |
| Diluent | Hexane |
| Stoichiometry (Catechin:TOPO) | 1:4 |
| Equilibrium Constant (K) | 5.01 x 10⁴ [dm¹² mol⁻⁴] |
| Temperature | 303 K |
This compound in Hydrophobic Deep Eutectic Solvents (HDES)
Hydrophobic Deep Eutectic Solvents (HDES) represent a novel class of green solvents, offering alternatives to traditional volatile and often toxic organic solvents. These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. nih.gov
This compound, in its oxidized form TOPO, has emerged as a critical HBA in the formulation of Type V HDES, which consist of neutral components. nih.govacs.org The P=O group in TOPO is an excellent hydrogen bond acceptor, allowing it to form stable eutectic mixtures with a wide variety of HBDs. rsc.org This strategy of liquefying the active extracting agent (TOPO) as a major component of the solvent itself creates a liquid with an intrinsically high concentration of the extractant, eliminating the need for organic diluents like kerosene. acs.orgrsc.org These TOPO-based HDES have been successfully applied to the extraction of metal ions, carboxylic acids, and other valuable solutes from aqueous solutions. mdpi.comacs.org
HDES Formulation with this compound Oxide
The versatility of TOPO as an HBA allows for the creation of numerous "designer" HDES with tailored properties. By selecting different HBDs and adjusting the molar ratio of the components, the physicochemical properties of the solvent, such as viscosity and extraction selectivity, can be finely tuned. The formation of these HDES is confirmed through techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), which show the interactions between the TOPO and the HBD. mdpi.com
Research has explored a wide array of HBDs for combination with TOPO. These include carboxylic acids, alcohols, and other organophosphorus compounds. The resulting HDES are hydrophobic, immiscible with water, and can be used as effective media for liquid-liquid extraction. acs.orgacs.org For instance, a HDES formed from TOPO and decanoic acid has been used for the extraction of Europium, while a combination with malonic acid showed high loading capacity for gallium. rsc.orgresearchgate.net
The following table details several reported HDES formulations utilizing this compound Oxide as the hydrogen bond acceptor.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD or HBD:HBA) | Application/Research Focus |
| This compound Oxide (TOPO) | Phenol | 1:1 to 6:4 | Extraction of uranyl nitrate. acs.org |
| This compound Oxide (TOPO) | Malonic Acid | 2:1 | Extraction of gallium from acidic chloride solutions. rsc.org |
| This compound Oxide (TOPO) | Levulinic Acid | Various | Characterization of physicochemical properties. rsc.org |
| This compound Oxide (TOPO) | Di-(2-ethylhexyl)phosphoric acid (D2EHPA) | 2:8 (Eutectic) | Extraction of Cobalt (II) and Aluminum (III) ions. mdpi.com |
| This compound Oxide (TOPO) | L-Menthol | 1:3 | Extraction of various carboxylic acids. mdpi.com |
| This compound Oxide (TOPO) | Propanol | 1:1 | Extraction of Cerium (III). acs.org |
| This compound Oxide (TOPO) | Decanoic Acid | Not specified | Extraction of Europium (III). researchgate.net |
| This compound Oxide (TOPO) | β-Diketones | Not specified | Separation of alkali metal ions (e.g., Li⁺). researcher.life |
Advanced Spectroscopic and Analytical Techniques for Trioctylphosphine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Trioctylphosphine Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure, dynamics, and reaction mechanisms. In the context of this compound research, ³¹P NMR is particularly insightful due to the presence of the phosphorus atom.
The chemical shift of the phosphorus nucleus in ³¹P NMR is highly sensitive to its coordination environment. For instance, free this compound exhibits a characteristic peak at approximately -30.43 ppm. skku.edu When TOP coordinates to a metal center, such as in the formation of palladium nanoparticles, a significant downfield shift is observed. skku.edu For example, the ³¹P NMR peak for TOP-stabilized 5 nm palladium nanoparticles appears at 2.89 ppm. skku.edu This shift provides direct evidence of the interaction between TOP and the nanoparticle surface.
Table 1: ³¹P NMR Chemical Shifts of this compound and Related Species
| Compound/Species | Chemical Shift (ppm) |
| Free this compound (TOP) | -30.43 skku.edu |
| TOP-stabilized 5 nm Palladium Nanoparticles | 2.89 skku.edu |
| (dba)Pd(0)(TOP)₂ | 10.54 skku.edu |
| Free this compound Oxide (TOPO) | 48.91 skku.edu |
This table illustrates the significant changes in the ³¹P NMR chemical shift of this compound upon coordination to palladium and oxidation to this compound oxide.
In Situ NMR for Reaction Mechanism Elucidation
The ability to monitor reactions as they occur, or in situ, is a key advantage of NMR spectroscopy. This technique allows for the direct observation of reactants, intermediates, and products, providing a real-time window into the reaction mechanism. rsc.org In the synthesis of nanomaterials where TOP is a crucial component, in situ NMR has been instrumental in understanding its multifaceted roles. acs.org
For example, in the synthesis of Sb-alloyed Cs₂NaInCl₆ perovskite nanocrystals, in situ ³¹P NMR studies revealed that TOP does not directly interact with the metal precursors under the initial reaction conditions. acs.org However, upon the addition of benzoyl chloride, the characteristic peak of free TOP disappears, and new peaks emerge, indicating the formation of reaction intermediates. acs.org These studies identified the in situ generation of trioctylphosphonium chloride and benzoyl trioctylphosphonium chloride, which act as highly reactive halide sources crucial for the nucleation and growth of the nanocrystals. acs.org
Furthermore, in situ NMR can be used to follow the exchange of capping ligands on the surface of nanocrystals. For instance, the exchange of the native TOP capping on InP nanocrystals with pyridine (B92270) can be monitored by the disappearance of the resonances corresponding to adsorbed TOP and the emergence of pyridine signals in the ¹H NMR spectrum. nih.gov This provides valuable kinetic and mechanistic information about ligand dynamics at the nanoparticle surface.
X-ray Diffraction (XRD) for Structural Characterization
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase, and crystallite size of materials. In research involving this compound, XRD is primarily used to characterize the crystalline nature of the nanomaterials synthesized using TOP as a solvent or capping agent.
For instance, in the synthesis of copper selenide (B1212193) nanocrystals, XRD patterns confirmed the formation of highly crystalline materials. nih.gov When TOP was used as the capping agent, the XRD analysis revealed the presence of a cubic Cu₇.₁₆Se₄ phase and an additional tetragonal Cu₃Se₂ phase. nih.gov This demonstrates how the choice of capping agent, in this case, TOP, can influence the resulting crystal phases of the nanoparticles. Similarly, in the synthesis of copper oxide nanocrystals, TOP-capped materials predominantly showed a cubic Cu₂O phase. nih.gov
XRD is also crucial for confirming the crystal structure of more complex systems. In the synthesis of Sb-alloyed Cs₂NaInCl₆ double perovskite nanocrystals, XRD patterns confirmed that the synthesized nanocrystals possessed a face-centered cubic structure, matching the bulk material. acs.org The diffraction patterns of nickel phosphide (B1233454) nanoparticles synthesized via a TOP-mediated pathway have been used to identify various phase-pure crystalline structures, including Ni₁₂P₅, Ni₂P, and Ni₅P₄. acs.org
Transmission Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is an essential imaging technique for visualizing the size, shape, and morphology of nanomaterials at high resolution. In the context of this compound-mediated syntheses, TEM provides direct evidence of the influence of TOP on the physical characteristics of the resulting nanoparticles.
Studies have shown that the use of TOP can lead to the formation of monodisperse nanoparticles with well-defined shapes. For example, in the synthesis of palladium nanoparticles, the use of TOP as a surfactant resulted in monodisperse nanoparticles with a particle size of 5 nm. skku.edu Similarly, in the synthesis of Sb-alloyed Cs₂NaInCl₆ nanocrystals, TEM images revealed the formation of monodisperse, cubic-shaped nanocrystals. acs.org
The morphology of copper chalcogenide nanoparticles has also been shown to be dependent on the capping agent. nih.gov For instance, TOP-capped copper oxide nanocrystals produced flake-like structures with an average size of 25 nm. nih.gov High-resolution TEM (HRTEM) can provide even more detailed structural information, such as the presence of twinning faults in the crystal structure of HgTe quantum dots. rsc.org
Table 2: Influence of Capping Agent on Copper Chalcogenide Nanoparticle Morphology
| Nanoparticle | Capping Agent | Morphology | Average Size |
| Copper Oxide | Oleylamine (B85491) (OLA) | Nearly spherical | 3 nm nih.gov |
| Copper Oxide | This compound (TOP) | Flakes | 25 nm nih.gov |
This table highlights the significant impact of the capping agent on the resulting morphology and size of copper oxide nanoparticles.
UV/Vis Spectroscopy in Nanomaterial Characterization
UV-Visible (UV/Vis) spectroscopy is a widely used technique for characterizing the optical properties of nanomaterials, particularly semiconductor quantum dots. The absorption spectrum provides information about the electronic structure and can be used to estimate the size of the quantum dots due to the quantum confinement effect. mdpi.com
In the synthesis of nanomaterials involving this compound, UV/Vis spectroscopy is a routine characterization method. For example, in the synthesis of CdSe quantum dots, the absorption spectra are used to monitor the growth of the nanocrystals and determine their size. optica.org The sharp absorption features are indicative of a narrow size distribution. researchgate.net
The surface chemistry, which is often controlled by TOP and its derivatives, can influence the UV/Vis absorption spectra. For instance, the UV-Vis absorption spectra of CH₃NH₃PbBr₃ perovskite quantum dots were used to monitor the effect of TOP-oxide passivation. acs.org Similarly, the absorption spectra of pristine and Sb-alloyed Cs₂NaInCl₆ nanocrystals, synthesized using a TOP-mediated method, provided insights into their optical band gaps. acs.org
Photoluminescence (PL) Spectroscopy for Optical Properties of Quantum Dots
Photoluminescence (PL) spectroscopy is a highly sensitive technique for investigating the optical properties of luminescent materials like quantum dots. The emission spectrum reveals information about the electronic transitions and the quality of the material, including the presence of surface defects. This compound and its oxide (TOPO) play a crucial role as surface passivating agents, which can significantly enhance the photoluminescence quantum yield (PLQY) of quantum dots. mdpi.comaip.org
The passivation of surface trap states by TOP or TOPO reduces non-radiative recombination pathways, leading to brighter luminescence. optica.org For example, the PLQY of CH₃NH₃PbBr₃ quantum dots was shown to increase from 44% to 69% with the addition of TOPO. acs.orgnih.gov This enhancement is attributed to the suppression of electronic trap sites. nih.gov
The PL spectra can also be used to study the kinetics of ligand exchange on the surface of quantum dots. The quenching of the PL signal upon the addition of a quenching ligand can be monitored in real-time to determine the exchange kinetics of the native ligands, such as TOP and TOPO. nih.gov Furthermore, the emission wavelength of quantum dots is size-dependent, and PL spectroscopy is used to track the growth and size distribution of the nanocrystals during synthesis. aip.org The PL peak position of CH₃NH₃PbBr₃ quantum dots showed a slight red shift with increasing TOPO concentration, indicating subtle changes in the electronic structure. acs.orgnih.gov
Computational Chemistry and Theoretical Studies of Trioctylphosphine
Quantum-Chemical Calculations on Trioctylphosphine and Related Ligands
Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the geometric structure and electronic properties of this compound (TOP) and related ligands. These theoretical approaches provide insights into how such ligands influence the spectroscopic features of nanoparticles. For instance, in studies of Eu³⁺-doped NaYF₄ nanoparticles, DFT calculations were used to determine the geometrical structure and properties of capping ligands like this compound oxide (TOPO), a derivative of TOP. scispace.com These calculations are crucial for qualitatively estimating the influence of the ligands on the luminescence spectra and lifetimes of the doped nanoparticles. scispace.com
Theoretical studies on minimal CdSe clusters, such as Cd₂Se₂, have utilized ab initio wavefunction methods and DFT to investigate the passivation effects of phosphine (B1218219) ligands. lanl.gov These calculations help in understanding the binding affinities of various ligands to the nanoparticle surface and the resulting structural changes. lanl.gov It has been shown that the choice of computational method is critical, with some semi-empirical methods producing unphysical results, highlighting the importance of using appropriate levels of theory like B3LYP/LANL2DZ for accurate modeling. lanl.gov
The electronic effects of phosphine ligands are often quantified using parameters like the molecular electrostatic potential minimum (Vmin). researchgate.net This parameter has been supported as a reliable indicator for the electronic effects of phosphine ligands in various studies. researchgate.net Such theoretical methods are essential for predicting how ligands like TOP will modify the properties of transition metal complexes used in catalysis. researchgate.net
Kinetic Modeling of Nanoparticle Growth in this compound Systems
Kinetic modeling has proven to be a powerful tool for understanding and predicting the growth of nanoparticles in the presence of this compound (TOP). Mechanistic investigations combining in situ small-angle X-ray scattering (SAXS) with ligand-based kinetic modeling have been used to study the role of TOP in the synthesis of palladium (Pd) nanoparticles. nih.govnih.gov These studies have revealed that the nucleation and growth of Pd nanoparticles can overlap, which contradicts the classical LaMer model of nanoparticle formation. nih.govnih.gov
The kinetic models developed account for the binding kinetics of TOP with both the metal precursor and the surface of the nanoparticles. nih.govrsc.org This comprehensive approach is essential for accurately capturing the evolution of nanoparticle size and concentration during the synthesis process. nih.gov Research has shown that the solvent can significantly affect the metal-ligand binding and, consequently, the ligand coverage on the nanoparticle surface. This, in turn, has a strong impact on the growth rate and final size of the nanoparticles. For example, the final size of Pd nanoparticles can differ significantly when synthesized in different solvents like toluene (B28343) (1.4 nm) and pyridine (B92270) (4.3 nm). rsc.orgosti.gov
A key finding from these kinetic models is that the final nanoparticle size is primarily determined by the kinetics of nucleation and growth at the early stages of the reaction. rsc.orgosti.gov A single, model-independent kinetic descriptor, the (Growth-to-Nucleation rate ratio)¹/³, has been proposed to predict the final size of nanoparticles across different metal systems and synthetic conditions. rsc.orgosti.gov These predictive models offer a powerful strategy for designing synthetic conditions to obtain nanoparticles with desired sizes. nih.govnih.gov
Theoretical Predictions of this compound's Electronic Properties
Theoretical predictions play a crucial role in understanding the electronic properties of this compound (TOP) and its influence as a ligand in various applications. The electronic properties of phosphine ligands are a key factor in modifying the characteristics of transition metal catalysts. researchgate.net Computational methods are employed to quantify and classify these electronic effects. researchgate.net
In the context of quantum dots (QDs), theoretical calculations have been used to study the effects of ligands like TOP and its derivative, this compound oxide (TOPO), on the electronic and optical properties of the QDs. nii.ac.jp For instance, density functional theory (DFT) calculations on (CdSe)n core clusters have shown that surface passivation by TOPO ligands helps to stabilize the QDs in a bulklike hexagonal structure. nii.ac.jp The removal of these ligands can lead to a red shift in the absorption spectra and a narrowing of the HOMO-LUMO gap. nii.ac.jp
Furthermore, theoretical models have been developed to understand the impact of strain on the electronic properties of colloidal nanocrystals. In core/shell nanostructures like (CdTe)ZnSe, where TOP is used in the synthesis of the core, strain induced by the epitaxial growth of the shell can significantly alter the band offsets and bandgaps. nih.gov These strain effects can even convert a standard type-I QD into a type-II heterostructure, leading to spatial separation of electrons and holes. nih.gov These theoretical predictions are essential for the rational design of novel nanoelectronic and optoelectronic devices. arxiv.orgrsc.org
COSMO-RS for Solvent Screening in Extraction Processes
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool used for screening solvents in liquid-liquid extraction processes. mdpi.com This thermodynamic method, based on quantum chemistry, can predict the thermodynamic properties of solvents and the solubility of target molecules without the need for extensive experimental work. mdpi.comua.pt
COSMO-RS has been successfully applied to screen hydrophobic deep eutectic solvents (HDESs) for the extraction of valuable compounds. mdpi.comfigshare.com For example, in the extraction of cerium(III) from aqueous solutions, COSMO-RS was used to investigate systems combining this compound oxide (TOPO), a derivative of this compound, with various hydrogen bond donors. figshare.com The model generates sigma surfaces and sigma potentials to predict the extraction behavior. figshare.com
The predictive power of COSMO-RS allows for the rapid screening of a large number of potential solvent combinations, which would be time-consuming and costly to test experimentally. mdpi.com It can predict key parameters such as the activity coefficient at infinite dilution (γ∞), which is inversely related to solubility. ua.pt The model has shown remarkable ability in quantitatively predicting solid-liquid phase diagrams and the impact of different intermolecular interactions, proving to be a reliable tool for designing new and efficient extraction systems. ipb.pt
Emerging Research Directions and Future Outlook for Trioctylphosphine
Development of Novel Trioctylphosphine Derivatives
The functionalization of this compound to create novel derivatives is a burgeoning area of research. These new compounds often exhibit unique properties that are advantageous for a range of applications.
A significant derivative of TOP is This compound oxide (TOPO) . TOPO, formed by the oxidation of TOP, is a highly versatile compound. nippon-chem.co.jp It is recognized for its ability to form stable complexes with metal ions, a property that makes it invaluable in coordination chemistry and as a surfactant in nanoparticle synthesis and metal extraction. cymitquimica.com Research has demonstrated TOPO's effectiveness as a capping agent for quantum dots and in the extraction of metals like uranium. nippon-chem.co.jp
Another important class of derivatives includes This compound chalcogenides , such as this compound selenide (B1212193) (TOPSe) and this compound sulfide (B99878). These are formed by the reaction of TOP with elemental selenium or sulfur, respectively. wikipedia.org These derivatives serve as crucial reagents in the synthesis of semiconductor nanocrystals, including cadmium selenide (CdSe) and related materials. wikipedia.orgsyensqo.com
Furthermore, research into hydrophobic deep eutectic solvents (HDES) based on TOPO is gaining traction. researchgate.netmdpi.com By combining TOPO with various hydrogen bond donors like carboxylic acids, researchers are creating new solvent systems with tunable properties for applications in liquid-liquid extraction of valuable compounds, such as rare earth elements and organic acids. researchgate.netacs.orgtandfonline.com For instance, a HDES composed of TOPO and propanol (B110389) has shown high efficiency in extracting cerium(III) from aqueous solutions. acs.org
The development of these and other novel TOP derivatives is expected to continue, driven by the demand for materials with specific functionalities for advanced applications.
Sustainable and Eco-Friendly Applications of this compound
The principles of green chemistry are increasingly influencing the direction of chemical research and industrial processes. In this context, this compound and its derivatives are being explored for their potential in more sustainable and environmentally friendly applications.
One of the key areas is in the development of "greener" extraction processes . Traditional methods for metal extraction often involve hazardous solvents. TOPO-based HDES offer a more environmentally benign alternative. researchgate.netmdpi.com These solvents can be designed to be biodegradable and have low toxicity, reducing the environmental impact of extraction processes. mdpi.com They have been successfully used for the extraction of rare earth elements, which are critical for many green technologies. researchgate.netacs.org
Another sustainable application lies in the synthesis of cadmium-free quantum dots . syensqo.comresearchgate.net Cadmium-based quantum dots, while efficient, pose environmental and health risks. This compound plays a crucial role as a solvent and ligand in the synthesis of alternative, less toxic quantum dots, such as those based on indium phosphide (B1233454) (InP). syensqo.comresearchgate.net This shift towards cadmium-free materials is a significant step towards more sustainable display and lighting technologies. azonano.com
Furthermore, TOPO is being investigated for its role in biorefineries . It can be used to extract valuable organic molecules, such as carboxylic acids, from fermentation broths, contributing to the circular economy by converting biomass into valuable chemicals. ascensusspecialties.com This process is more energy-efficient and has a lower carbon footprint compared to traditional separation methods. ascensusspecialties.com
The focus on sustainability is expected to drive further innovation in the application of this compound, leading to the development of cleaner and more efficient industrial processes.
Advanced Functional Materials Development Using this compound
This compound and its derivatives are instrumental in the synthesis and development of a wide array of advanced functional materials, particularly in the realm of nanomaterials.
Quantum Dots (QDs) are a prime example. TOP is a key component in the synthesis of various QDs, including those made from indium phosphide (InP) and lead sulfide (PbS). researchgate.netresearchgate.net It acts as a solvent, a capping agent to control nanocrystal growth and stability, and a reactant for the formation of precursors. syensqo.comresearchgate.netcenmed.com The use of TOP allows for precise control over the size, shape, and optical properties of the QDs, which is critical for their application in displays, lighting, and solar cells. researchgate.netresearchgate.net For instance, in the synthesis of InP QDs, TOP can accelerate the growth of the nanocrystals at lower temperatures. researchgate.net
TOP and its oxide, TOPO, are also crucial in the development of perovskite nanocrystals . These materials have shown great promise for next-generation solar cells and light-emitting devices. acs.orgmdpi.comacs.org TOPO can act as a solvent for the precursors of both tin and lead-based perovskites, enabling the synthesis of alloyed quantum dots with tunable properties. acs.org In the case of cesium lead iodide (CsPbI3) nanorods, TOP can serve as both a surface ligand and a solvent, enhancing their stability and fluorescence efficiency. mdpi.com
Beyond nanocrystals, TOP is used in the production of other functional materials. For example, it can be used to reduce functionalized graphite (B72142) oxide to produce graphene that is soluble in non-polar organic solvents. researchgate.net This opens up possibilities for the use of graphene in a wider range of applications.
The versatility of this compound in controlling the synthesis of these advanced materials ensures its continued importance in the field of materials science.
Exploration of this compound in Biological and Environmental Systems (Excluding Toxicity)
While the toxicological aspects of this compound are a subject of separate investigation, its interactions with biological and environmental systems from a non-toxicological perspective are also an area of emerging research.
In the context of biological systems , the primary focus is on the application of nanomaterials synthesized using TOP. For instance, quantum dots stabilized with TOP and its derivatives are being explored for bioimaging . syensqo.com The ability to tune the fluorescence of these quantum dots makes them excellent probes for imaging biological processes at the cellular and molecular level.
In environmental systems , the application of TOP derivatives in remediation is a promising avenue. TOPO-based materials can be used for the extraction of pollutants from water. For example, TOPO has been shown to be effective in extracting phenolic compounds from aqueous solutions. science.gov The development of TOPO-based hydrophobic deep eutectic solvents further enhances the potential for environmental cleanup, as these solvents can be designed to be more environmentally friendly. researchgate.netscience.gov
Integration of Machine Learning and AI in this compound Research
The complexity of chemical synthesis and materials design has led to the increasing integration of computational tools, including machine learning (ML) and artificial intelligence (AI), into the research workflow. This compound research is beginning to benefit from these advanced computational approaches.
A notable application is in the prediction of nanoparticle properties . Researchers have successfully used ML models to predict the properties of indium phosphide (InP) quantum dots based on the synthetic parameters, including the presence of this compound. researchgate.netchemrxiv.orgimod-stc.orgacs.org These models can analyze large datasets from published literature to uncover complex relationships between reaction conditions and the final properties of the nanocrystals, such as their size, absorption, and emission wavelengths. chemrxiv.orgacs.orgchemrxiv.org
This predictive capability allows for inverse design , where desired material properties are specified, and the ML model suggests the optimal synthetic conditions to achieve them. chemrxiv.orgimod-stc.org This can significantly accelerate the discovery and optimization of new materials. Interactive web applications have even been developed to allow researchers to use these ML models to design their own InP QD syntheses. chemrxiv.orgimod-stc.orgacs.org
The integration of ML and AI is still in its early stages in this compound research but holds immense potential. As more data becomes available and ML algorithms become more sophisticated, these tools will likely play an increasingly important role in guiding experimental work, optimizing reaction conditions, and accelerating the development of new materials and applications for this compound and its derivatives. researchgate.netazonano.com
Q & A
Q. What are the critical safety precautions for handling trioctylphosphine (TOP) in laboratory settings?
TOP is classified as a skin and eye irritant (Category 1B/1 under GHS-US) and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and sealed goggles .
- Work in a fume hood to prevent inhalation of vapors, which lack established acute toxicity data but pose risks due to volatility (boiling point: 175°C; flash point: 147°C) .
- Store TOP in airtight containers away from oxidizers and heat sources to avoid decomposition or combustion .
Q. How does TOP’s coordination chemistry enable its role as a stabilizing ligand in nanocrystal synthesis?
TOP acts as a Lewis base, binding to metal surfaces (e.g., Cd, Se) during nanocrystal growth. This stabilizes reactive intermediates and prevents aggregation. For example, in CdSe synthesis, TOP coordinates with Cd precursors, modulating nucleation kinetics and enabling size-selective precipitation (<5% size dispersion) . The alkyl chains of TOP provide steric stabilization, which is critical for colloidal stability in nonpolar solvents .
Q. What regulatory considerations apply to TOP in international research collaborations?
TOP is listed under multiple regulatory frameworks:
- Canada : Domestic Substances List (DSL) .
- EU : EINECS inventory .
- China : IECSC . Researchers must ensure compliance with local hazardous material disposal protocols, as TOP is classified under UN 1760 (corrosive, Packing Group II) .
Advanced Research Questions
Q. How can researchers optimize TOP-mediated synthesis of metal phosphides (e.g., Ni2P) for catalytic applications?
TOP serves as both a phosphorus source and reducing agent in metal phosphide synthesis. Key parameters include:
- Temperature : Pyrolysis at 300–350°C ensures complete decomposition of TOP to reactive phosphorus species .
- Solvent system : Combining TOP with this compound oxide (TOPO) enhances thermal stability and controls crystallinity. For Ni2P, a TOPO/TOP solvent mixture yields tunable morphologies (e.g., nanorods vs. dots) .
- Stoichiometry : Excess TOP (molar ratio >3:1 vs. metal precursor) suppresses oxide byproducts .
Q. What experimental strategies resolve contradictions in ligand exchange efficiency studies involving TOP-capped quantum dots (QDs)?
Discrepancies in ligand exchange efficiency often arise from incomplete TOP removal or solvent polarity effects. Methodological solutions include:
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Quantifies residual TOP/TOPO on QD surfaces post-exchange .
- Solvent engineering : Polar solvents (e.g., ethanol) displace TOP more effectively than hexane due to higher dielectric constants .
- Thermogravimetric analysis (TGA) : Measures ligand desorption thresholds (e.g., TOP decomposes at ~425°C) .
Q. How does TOP influence the extinction coefficient (ϵ\epsilonϵ) of CdSe nanocrystals, and how can this be leveraged for optical applications?
The extinction coefficient of CdSe QDs depends on size due to quantum confinement. TOP’s role includes:
- Surface passivation : Reduces defect states, sharpening absorption edges (e.g., 1st excitonic peak FWHM <30 nm) .
- Size control : TOP’s binding affinity tunes growth rates, enabling precise diameter adjustments (12–115 Å). scales with volume () for small QDs but transitions to for larger particles .
- Applications : High TOP-capped QDs are ideal for photovoltaics and bioimaging due to enhanced light-harvesting and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
